An In-depth Technical Guide to Ethyl 5-iodo-1,3-thiazole-2-carboxylate: Synthesis, Safety, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 5-iodo-1,3-thiazole-2-carboxylate: Synthesis, Safety, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-iodo-1,3-thiazole-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. This document details its chemical identity, physicochemical properties, a plausible synthetic route, safety and handling protocols, and its applications in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
Ethyl 5-iodo-1,3-thiazole-2-carboxylate is a halogenated thiazole derivative. The 1,3-thiazole ring is a fundamental scaffold in numerous biologically active compounds.[1][2] The presence of an iodine atom at the 5-position and an ethyl carboxylate group at the 2-position makes this molecule a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.[3]
Table 1: Physicochemical Properties of Ethyl 5-iodo-1,3-thiazole-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₆H₆INO₂S | [4] |
| Molecular Weight | 283.09 g/mol | Calculated |
| Monoisotopic Mass | 282.9164 Da | [4] |
| Appearance | White to off-white solid | Assumed |
| XlogP (predicted) | 2.2 | [4] |
| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light | Recommended |
Synthesis of Ethyl 5-iodo-1,3-thiazole-2-carboxylate
A specific, peer-reviewed synthesis protocol for Ethyl 5-iodo-1,3-thiazole-2-carboxylate is not extensively documented. However, a reliable synthetic route can be proposed based on established chemical transformations, specifically the diazotization of a 2-aminothiazole precursor followed by a Sandmeyer-type iodination reaction. This approach is a standard method for the introduction of iodine onto a heterocyclic ring.[5]
The logical starting material for this synthesis is the commercially available Ethyl 2-amino-1,3-thiazole-5-carboxylate (CAS Number: 32955-21-8).[6]
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from Ethyl 2-amino-1,3-thiazole-5-carboxylate:
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Diazotization: The 2-amino group is converted into a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures.
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Iodination: The diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group and introduces an iodine atom at the 2-position of the thiazole ring.
Caption: Proposed synthetic workflow for Ethyl 5-iodo-1,3-thiazole-2-carboxylate.
Detailed Experimental Protocol (Proposed)
Materials:
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Ethyl 2-amino-1,3-thiazole-5-carboxylate
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Bicarbonate (NaHCO₃)
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Sodium Thiosulfate (Na₂S₂O₃)
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Ethyl Acetate
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Diazotization:
-
In a flask cooled to 0-5°C in an ice-salt bath, slowly add Ethyl 2-amino-1,3-thiazole-5-carboxylate (1.0 eq) to a pre-cooled solution of concentrated sulfuric acid and water.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
Stir the mixture for 30-45 minutes at 0-5°C to allow for the complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Extract the product from the reaction mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 5-iodo-1,3-thiazole-2-carboxylate.
-
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl 5-iodo-1,3-thiazole-2-carboxylate is not available. The following safety information is based on the general hazards associated with thiazole derivatives and iodine-containing organic compounds.[7][8][9][10]
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Acute Health Effects: Contact can cause skin and eye irritation.[11] Inhalation may irritate the nose, throat, and lungs, potentially causing coughing and shortness of breath.[9] Ingestion may be harmful.
-
Chronic Health Effects: Long-term exposure data is not available.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[7]
-
Fire Fighting: Use carbon dioxide, dry chemical powder, or appropriate foam.[10] In case of fire, poisonous gases such as nitrogen oxides, sulfur oxides, and hydrogen iodide may be produced.[7][9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Applications in Drug Discovery and Medicinal Chemistry
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][12]
Ethyl 5-iodo-1,3-thiazole-2-carboxylate serves as a highly valuable building block for the synthesis of more complex molecules. The iodine atom at the 5-position is particularly useful as it allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[3] This enables the rapid generation of libraries of novel compounds for high-throughput screening in drug discovery programs.
The strategic placement of the iodo and ester functionalities allows for sequential and regioselective modifications, providing a powerful tool for structure-activity relationship (SAR) studies. By systematically altering the substituents at these positions, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy, selectivity, and pharmacokinetic profiles.
Conclusion
Ethyl 5-iodo-1,3-thiazole-2-carboxylate is a promising, albeit not extensively documented, heterocyclic compound. Its structure suggests significant potential as a versatile intermediate in the synthesis of novel drug candidates. While a specific CAS number and detailed safety data are currently lacking, a plausible and efficient synthetic route can be devised from commercially available starting materials. Researchers working with this compound should adhere to strict safety protocols based on the known hazards of related thiazole and iodo-containing compounds. The strategic utility of this molecule in medicinal chemistry warrants further investigation into its synthesis and reactivity.
References
-
PubChem. Ethyl 5-ethyl-1,3-thiazole-2-carboxylate. [Link]
-
Kumar, S. et al. A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, 2018, v, 0-0. [Link]
-
PubChemLite. Ethyl 5-iodo-1,3-thiazole-2-carboxylate (C6H6INO2S). [Link]
-
Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice, 30(5), 1983-1988. [Link]
-
Matrix Fine Chemicals. ETHYL 2-AMINO-1,3-THIAZOLE-5-CARBOXYLATE | CAS 32955-21-8. [Link]
-
Abdu-Rahem, L. R. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]
-
MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. [Link]
-
ResearchGate. Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. [Link]
-
FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
-
New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. [Link]
-
PMC. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]
-
PubChem. Ethyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate. [Link]
-
Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - Ethyl 5-iodo-1,3-thiazole-2-carboxylate (C6H6INO2S) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ETHYL 2-AMINO-1,3-THIAZOLE-5-CARBOXYLATE | CAS 32955-21-8 [matrix-fine-chemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Ethyl 5-ethyl-1,3-thiazole-2-carboxylate | C8H11NO2S | CID 20775037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
